molecular formula C16H19N3O7 B4060102 methyl 4-(3-ethoxy-4-hydroxy-2-nitrophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

methyl 4-(3-ethoxy-4-hydroxy-2-nitrophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B4060102
M. Wt: 365.34 g/mol
InChI Key: JHMDXHRZHCUNQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(3-ethoxy-4-hydroxy-2-nitrophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C16H19N3O7 and its molecular weight is 365.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.12229995 g/mol and the complexity rating of the compound is 616. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research by Shastri and Post (2019) on the synthesis of novel dihydropyrimidine derivatives, including methyl 4-(3-ethoxy-4-hydroxy-2-nitrophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, highlighted its significant antimicrobial properties. The study detailed the method of preparation and the evaluation of antimicrobial effectiveness, showing promising results against various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Shastri & Post, 2019).

Liquid Crystal Properties

Research into the liquid crystal properties of pyrimidine derivatives, including those similar in structure to this compound, indicates that these compounds can exhibit nematic or smectic phases. Mikhaleva's study on aryl esters of laterally substituted 5-pyrimidinecarboxylic acids showed that certain derivatives possess liquid crystal properties that can be tuned by varying the substituents on the pyrimidine ring, potentially useful in the design of liquid crystal displays or for optical storage applications (Mikhaleva, 2003).

Chemical Reactivity and Derivative Synthesis

Further studies have explored the chemical reactivity of positions in Biginelli-type compounds, leading to the synthesis of new dihydropyrimidine derivatives. This work emphasizes the compound's versatility as a chemical precursor for creating a wide array of novel compounds with potential applications in pharmaceuticals and materials science. For instance, Namazi, Mirzaei, and Azamat (2001) demonstrated the conversion of similar compounds into N-3 substituted dihydropyrimidines, showcasing the methodological advancements in synthetic chemistry that enable the creation of targeted molecules for specific applications (Namazi, Mirzaei, & Azamat, 2001).

Properties

IUPAC Name

methyl 6-(3-ethoxy-4-hydroxy-2-nitrophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O7/c1-5-26-14-10(20)7-6-9(13(14)19(23)24)12-11(15(21)25-4)8(2)18(3)16(22)17-12/h6-7,12,20H,5H2,1-4H3,(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMDXHRZHCUNQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1[N+](=O)[O-])C2C(=C(N(C(=O)N2)C)C)C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-(3-ethoxy-4-hydroxy-2-nitrophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 2
methyl 4-(3-ethoxy-4-hydroxy-2-nitrophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 3
methyl 4-(3-ethoxy-4-hydroxy-2-nitrophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 4
Reactant of Route 4
methyl 4-(3-ethoxy-4-hydroxy-2-nitrophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 5
methyl 4-(3-ethoxy-4-hydroxy-2-nitrophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 6
methyl 4-(3-ethoxy-4-hydroxy-2-nitrophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.